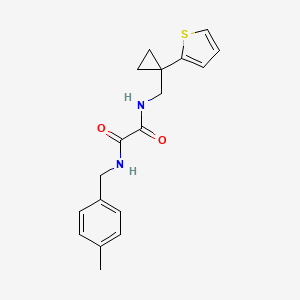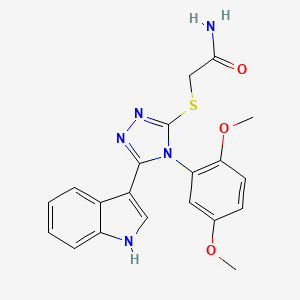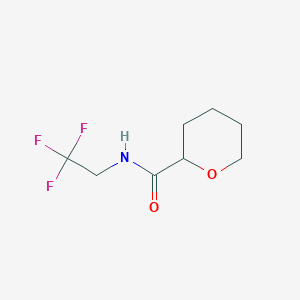![molecular formula C13H16Cl2N2O2S B2897344 2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide CAS No. 1436334-96-1](/img/structure/B2897344.png)
2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-amino-2,6-dichloropyridine have been synthesized through oxidation of 2,6-dichloropyridine, followed by nitration and reduction .Applications De Recherche Scientifique
Synthesis of Novel Compounds
1. Development of New Pyridine Derivatives
Research has led to the synthesis of new pyridine-bridged 2,6-bis-carboxamide Schiff's bases from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. These compounds have shown significant antimicrobial activity, comparable to reference antibiotic drugs, demonstrating their potential as therapeutic agents (Al-Omar & Amr, 2010).
2. Polymer Synthesis
Another study focused on the synthesis of new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polymers, characterized by their thermal stability and solubility in polar solvents, open new pathways for the development of materials with specific applications in technology and industry (Faghihi & Mozaffari, 2008).
Chemical Reactions and Mechanisms
3. Novel Reactions for Heterocycle Formation
A study described the preparation of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones and their further reaction to yield various thieno[2,3-b]pyridine derivatives. These reactions contribute to the broader understanding of heterocyclic chemistry and the synthesis of complex molecular architectures for pharmaceutical and material science applications (Abdel-rahman et al., 2003).
4. Ligand Design for Copper Catalysis
In the realm of catalysis, new pyridine carboxamide ligands have been synthesized and their complexation to copper(II) studied. The work provides insights into designing ligands for metal-catalyzed reactions, which are crucial in synthetic chemistry and industrial processes (Jain et al., 2004).
Biological Applications
5. Exploration of Anticancer Agents
A series of novel pyridine and fused pyridine derivatives have been synthesized and subjected to in vitro screening for antimicrobial and antioxidant activity. The molecular docking studies against GlcN-6-P synthase highlighted some compounds with moderate to good binding energies, indicating potential applications in cancer therapy and as enzyme inhibitors (Flefel et al., 2018).
Propriétés
IUPAC Name |
2,6-dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S/c1-20-13(4-6-19-7-5-13)8-16-12(18)9-2-3-10(14)17-11(9)15/h2-3H,4-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMIRXFNIOTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCOCC1)CNC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)
![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)
![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)


![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)
